2-Diphenylphosphorylethanol

Hydrogen bonding Conformational analysis Solvent effects

2-Diphenylphosphorylethanol (CAS 887-21-8), with the molecular formula C14H15O2P and a molecular weight of 246.24 g/mol, belongs to the class of ω-diphenylphosphoryl-substituted aliphatic alcohols. The compound possesses a terminal hydroxyl group and a P=O dipole bridged by an ethylene spacer, imparting both hydrogen-bond donor/acceptor capacity and metal-coordinating phosphoryl oxygen functionality.

Molecular Formula C14H15O2P
Molecular Weight 246.24 g/mol
CAS No. 887-21-8
Cat. No. B5986314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Diphenylphosphorylethanol
CAS887-21-8
Molecular FormulaC14H15O2P
Molecular Weight246.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(CCO)C2=CC=CC=C2
InChIInChI=1S/C14H15O2P/c15-11-12-17(16,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2
InChIKeyNDMGUWSVXJYYBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Diphenylphosphorylethanol (CAS 887-21-8): A Bifunctional Phosphine Oxide Alcohol for Flame Retardancy, Metal Coordination, and Advanced Material Synthesis


2-Diphenylphosphorylethanol (CAS 887-21-8), with the molecular formula C14H15O2P and a molecular weight of 246.24 g/mol, belongs to the class of ω-diphenylphosphoryl-substituted aliphatic alcohols [1]. The compound possesses a terminal hydroxyl group and a P=O dipole bridged by an ethylene spacer, imparting both hydrogen-bond donor/acceptor capacity and metal-coordinating phosphoryl oxygen functionality [2]. Commercially, it is classified as a phosphoric acid ester used as a halogen-free flame retardant and plasticizer in polymer formulations . Beyond its industrial role, it is a versatile synthetic intermediate for constructing phosphoryl podands, ion-selective ligands, and metal complexes [3].

Why 2-Diphenylphosphorylethanol Cannot Be Replaced by Other Organophosphorus Flame Retardants or Phosphoryl Alcohols


Generic substitution of 2-diphenylphosphorylethanol with other organophosphorus compounds such as triphenyl phosphate (TPP) or longer-chain ω-diphenylphosphorylalkanols (n=3, 4) is not functionally equivalent. The ethylene spacer (n=2) dictates a unique intramolecular hydrogen-bonding landscape: in dilute CCl4 solution, the six-membered P=O⋯HO ring is present, yet in THF this intramolecular hydrogen bond is selectively absent—a solvent-dependent conformational switch not observed for the seven- and eight-membered ring analogs [1]. In the solid state, Ph2P(O)(CH2)2OH assembles via intermolecular P=O⋯HO chains with well-defined O⋯H distances (1.80–1.86 Å), whereas Ph2P(O)(CH2)3OH crystallizes with three conformationally distinct molecules and a different hydrogen-bonding topology [2]. These structural differences directly influence solubility, metal-ion selectivity in podand architectures, and the thermal/mechanical performance of polymer formulations in which the compound is incorporated as a reactive flame-retardant building block [3].

2-Diphenylphosphorylethanol Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Solvent-Dependent Intramolecular Hydrogen-Bond Switching: n=2 vs. n=3,4 ω-Diphenylphosphorylalkanols

In the homologous series Ph2P(O)(CH2)nOH, the n=2 compound (target) forms a six-membered intramolecular P=O⋯HO ring in dilute CCl4, but this intramolecular hydrogen bond is absent in THF solution. In contrast, the n=3 and n=4 analogs (seven- and eight-membered rings) retain the intramolecular hydrogen bond in THF [1]. This solvent-dependent conformational switch is unique to the n=2 spacer length and directly affects the availability of the P=O and OH groups for intermolecular interactions.

Hydrogen bonding Conformational analysis Solvent effects

Solid-State Hydrogen-Bond Architecture: Intermolecular P=O⋯HO Chain in Ph2P(O)(CH2)2OH vs. Conformational Polymorphism in Ph2P(O)(CH2)3OH

X-ray crystallography reveals that Ph2P(O)(CH2)2OH crystallizes with three independent molecules linked by intermolecular P=O⋯HO hydrogen bonds (O⋯H distances: 1.80, 1.84, and 1.86 Å) forming a continuous chain [1]. In comparison, Ph2P(O)(CH2)3OH crystallizes with three conformationally distinct molecule types differing in phenyl ring rotation, connected by a different hydrogen-bonding pattern [2]. The shorter, more rigid ethylene linker in the target compound produces a structurally predictable chain motif with consistent hydrogen-bond geometry, while the propylene analog exhibits conformational polymorphism.

Crystal engineering Solid-state structure Hydrogen-bond topology

Physical Property Profile: Volatility and Thermal Stability Relative to Triphenyl Phosphate

2-Diphenylphosphorylethanol exhibits a boiling point of 379.1 °C at 760 mmHg, a flash point of 183.1 °C, and a density of 1.19 g/cm³ . Compared to triphenyl phosphate (TPP, CAS 115-86-6)—the most widely used organophosphate flame retardant—which has a boiling point of ~370 °C and a flash point of ~220 °C, the target compound offers a higher flash point, indicating reduced flammability risk during high-temperature polymer processing [1]. Additionally, its hydroxyl functionality permits covalent incorporation into polymer backbones (reactive flame retardancy), unlike TPP which acts solely as an additive plasticizer prone to leaching .

Flame retardant Thermal stability Plasticizer

Bifunctional Ligand Capability: P=O + OH Coordination vs. Mono-Functional Phosphine Oxides in Metal Complexation

2-Diphenylphosphorylethanol functions as a bifunctional O,O′-chelating ligand, utilizing both the P=O oxygen and the deprotonated hydroxyl group for metal coordination. Reaction with NiCl2·6H2O yields the tetrakis-chelate complex [Ni(Ph2P(O)CH2CH2OH)4]2+[NiCl4]2– (complex 2), structurally characterized by 31P NMR and single-crystal X-ray diffraction [1]. In contrast, simple triarylphosphine oxides such as triphenylphosphine oxide (OPPh3) coordinate solely through the P=O oxygen, forming monodentate complexes with different stoichiometry and geometry. The bifunctional chelation provides enhanced complex stability and a defined octahedral coordination environment.

Coordination chemistry Ligand design Nickel complexes

Precursor to Cadmium-Selective Podands: Unique Ion-Selective Electrode Performance vs. Classical Crown Ethers

Derivatization of 2-diphenylphosphorylethanol into bis(2-diphenylphosphorylethyl)phenyl ether podands yields the ligand L3,2, which is the first podand with terminal diphenylphosphoryl fragments to exhibit selective potentiometric response toward Cd2+ cations [1]. In comparative electroanalytical testing against membranes incorporating known crown ethers (ionophores for alkali/alkaline-earth metals), the L3,2-based ion-selective electrode displayed superior cadmium selectivity, attributed to the tailored cavity size and the dual P=O coordination environment afforded by the ethylene-bridged phosphoryl arms [2].

Ion-selective electrode Cadmium sensing Podand Supramolecular chemistry

Intramolecular Hydrogen-Bond Energy Quantification: ΔH of IHB Conformers in the ω-Diphenylphosphorylalkanol Series

IR spectroscopy combined with molecular mechanics calculations quantified the intramolecular hydrogen bond (IHB) energetics across the ω-diphenylphosphorylalkanol series (n=2, 3, 4). The IHB energy (E_IHB) was evaluated at approximately 2.18 kcal mol⁻¹ for the series [1]. Critically, the experimentally measured –ΔH values (derived from temperature-dependent IR ν(OH) band intensities) can be positive, zero, or negative even at significant IHB effects, and the relationship between –ΔH and E_IHB differs depending on ring size [2]. For the n=2 compound forming a six-membered ring, the conformational equilibrium between hydrogen-bonded and free-OH species is more sensitive to solvent polarity and temperature compared to the seven- and eight-membered analogs, as evidenced by the selective IHB disruption in THF.

Intramolecular hydrogen bond IR spectroscopy Molecular mechanics Conformational energetics

Priority Application Scenarios for 2-Diphenylphosphorylethanol Based on Quantified Differentiation Evidence


Reactive Halogen-Free Flame Retardant for Polyesters and Epoxy Resins Requiring Permanent, Non-Leaching Performance

Unlike additive flame retardants such as triphenyl phosphate (TPP, flash point ~220 °C) that are physically blended and prone to migration, 2-diphenylphosphorylethanol offers a reactive hydroxyl group enabling covalent incorporation into polymer backbones. Its flash point of 183.1 °C provides a favorable processing safety margin . The bifunctional P=O/OH architecture further enables char-forming chemistry in the condensed phase during combustion. This scenario is directly supported by the physical property and reactive functionality evidence established in Section 3.

Synthesis of Cadmium-Selective Ionophores for Potentiometric Environmental Sensors

Derivatization of 2-diphenylphosphorylethanol into bis(2-diphenylphosphorylethyl)phenyl ether podands yields the first phosphoryl podand (L3,2) with demonstrated Cd2+ selectivity in ion-selective electrodes, outperforming classical crown ethers . This application leverages the unique ethylene-bridged geometry of the target compound, which dictates the podand cavity size and dual P=O coordination environment essential for cadmium recognition. The structural evidence for this differentiation is documented in Section 3.

Building Block for Supramolecular Assemblies with Solvent-Programmable Hydrogen-Bond Networks

The solvent-dependent intramolecular hydrogen-bond switch (IHB present in CCl4, absent in THF) unique to the n=2 homolog enables external control over molecular conformation and intermolecular interaction modes . This property is exploitable in the design of stimuli-responsive materials, selective extraction systems for f-elements where solvent tuning of P=O availability is critical, and crystal engineering where the predictable P=O⋯HO chain motif (O⋯H = 1.80–1.86 Å) provides reliable supramolecular synthons [1].

O,O′-Chelating Ligand for Homogeneous Catalysis and Metal-Organic Framework Construction

The bifunctional coordination capability—P=O oxygen and deprotonated hydroxyl acting as an O,O′-chelate—enables the formation of well-defined octahedral metal complexes such as [Ni(Ph2P(O)CH2CH2OH)4]2+[NiCl4]2– with a defined 4:1 ligand-to-metal stoichiometry . This chelate effect, absent in mono-functional phosphine oxides like OPPh3, provides enhanced thermodynamic stability and structural predictability essential for catalyst design and the construction of metal-organic frameworks (MOFs) with phosphoryl-based linkers.

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